Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,6-dimethylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:
- **Ethyl 2-[(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- **Ethyl 2-[(2,3-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Biological Activity
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS No. 5940-39-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.417 g/mol
- Density : 1.264 g/cm³
- LogP : 3.5325
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The thiazole ring structure is critical for its activity, facilitating interactions that can inhibit microbial growth and modulate inflammatory responses .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 1 µg/mL | |
Vancomycin-resistant E. faecium | 2 µg/mL | |
Drug-resistant Candida strains | Variable; some > fluconazole |
In vitro studies demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against resistant strains of Candida .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic role in managing conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against various resistant bacterial strains. Results indicated significant inhibition comparable to standard antibiotics like daptomycin and vancomycin .
- Cancer Cell Viability : Research exploring the anticancer potential of thiazole derivatives revealed that this compound exhibited selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells while showing less effect on A549 lung adenocarcinoma cells .
- Structure Activity Relationship (SAR) : Investigations into the structure activity relationship have indicated that modifications on the thiazole ring can enhance or diminish biological activity, suggesting avenues for further development of more potent derivatives .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives to evaluate differences in biological activities:
Compound Name | Activity Profile |
---|---|
Ethyl 2-[(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene | Moderate antibacterial activity |
Ethyl 2-[[(3-chloro)phenoxy]acetyl]amino]-1,3-thiazole | Lower antifungal efficacy compared to target |
These comparisons highlight the unique efficacy of this compound in certain biological contexts.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-22-15(21)8-13-10-24-17(18-13)19-14(20)9-23-16-11(2)6-5-7-12(16)3/h5-7,10H,4,8-9H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELUUOLOBJBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352090 | |
Record name | ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5940-39-6 | |
Record name | ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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